molecular formula C23H16ClN3OS2 B2613328 N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 920426-13-7

N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2613328
CAS RN: 920426-13-7
M. Wt: 449.97
InChI Key: XTNIJWMMWOZVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also been studied for their anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The benzothiazole derivatives were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide falls under the class of heterocyclic compounds which are extensively studied in medicinal chemistry due to their diverse biological activities. These compounds exhibit a broad range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, antitubercular, anticancer, antifungal, and anti-inflammatory activities. For instance, a study showcased the synthesis of various thiazole/oxazole substituted benzothiazole derivatives, emphasizing their anti-inflammatory and analgesic properties (Kumar & Singh, 2020).

Antibacterial Properties

The compounds within this chemical class have also demonstrated significant antibacterial activity. A research emphasized the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of certain compounds, highlighting their promising antibacterial activity, especially against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Application in Chemosensors

Moreover, these compounds have found application in chemosensors, especially for anions like cyanide. Their structural configuration allows for a change in color or fluorescence in the presence of certain anions, making them valuable in chemical sensing technologies (Wang et al., 2015).

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-inflammatory and anti-tubercular properties . Additionally, the synthesis process could be optimized for better yield and purity .

properties

IUPAC Name

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS2/c1-14-11-16(24)12-19-20(14)26-23(30-19)27(13-15-7-3-2-4-8-15)22(28)21-25-17-9-5-6-10-18(17)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNIJWMMWOZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.